molecular formula C11H11NO4 B8164705 2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene

2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene

Cat. No.: B8164705
M. Wt: 221.21 g/mol
InChI Key: KDZXPALFHGEKEB-UHFFFAOYSA-N
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Description

2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene is a synthetic nitrobenzene derivative designed for advanced chemical and pharmaceutical research. This compound integrates two key functional groups: an ethynyl moiety and an ether side chain, making it a valuable building block in organic synthesis. Nitroaromatic compounds analogous to this structure are established intermediates in the synthesis of dyes and various pharmaceutical agents . The ethynyl group is a versatile handle for further chemical transformation, notably participating in metal-catalyzed coupling reactions, such as the Click chemistry azide-alkyne cycloaddition, which is pivotal for constructing more complex molecular architectures. The 2-methoxyethoxy side chain is an example of a polyether linkage that can influence the compound's solubility and conformational properties, as seen in related structures where such a chain adopts a synclinal conformation, which can be critical for specific molecular interactions . Researchers can utilize this compound in the development of specialized chemicals, as a precursor in material science, and in exploratory drug discovery projects. The crystal structures of related compounds are often stabilized by intermolecular interactions such as C-H···O hydrogen bonds . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It is recommended to store the compound sealed in a dry environment at 2-8°C to maintain stability . Please refer to the Safety Data Sheet for proper handling guidelines.

Properties

IUPAC Name

2-ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-3-9-8-10(12(13)14)4-5-11(9)16-7-6-15-2/h1,4-5,8H,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZXPALFHGEKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that contains a nitro group and a suitable leaving group.

    Methoxyethoxylation: The methoxyethoxy group is introduced through a nucleophilic substitution reaction, where the benzene derivative reacts with a methoxyethoxy compound under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of 2-ethynyl-1-(2-methoxyethoxy)-4-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene serves as an essential intermediate in the synthesis of more complex organic compounds. Its ethynyl group allows for further functionalization through reactions such as Sonogashira coupling, which is widely used to form carbon-carbon bonds. This property makes it valuable in the development of diverse chemical architectures, including pharmaceuticals and agrochemicals.

Reactivity and Transformations
The compound can undergo various transformations, including:

  • Nitration : The nitro group can be modified to introduce other functional groups.
  • Reduction : The nitro group can be reduced to an amine, enabling the synthesis of amino derivatives.
  • Substitution Reactions : The compound can participate in nucleophilic aromatic substitution, allowing for the introduction of different substituents on the aromatic ring.

Materials Science

Development of Novel Materials
Due to its unique electronic properties, this compound is being explored for use in materials science. Its structure allows it to act as a precursor for creating polymers with specific electronic or optical properties. Research indicates that compounds with ethynyl groups can enhance conductivity and photonic properties, making them suitable for applications in organic electronics and photonic devices.

Pharmaceutical Applications

Potential Biological Activities
Research has suggested that this compound may exhibit biological activities that could be harnessed in drug development. Preliminary studies have indicated potential antimicrobial and anticancer properties, although further investigation is required to fully elucidate these effects.

Drug Development Precursor
The compound’s ability to be modified through various chemical reactions positions it as a promising precursor for synthesizing new pharmaceutical agents. Its structural features may allow for the design of molecules that interact with specific biological targets, potentially leading to the development of new therapeutic agents.

Case Study 1: Organic Synthesis Applications

A study highlighted the use of this compound as a key intermediate in synthesizing complex heterocycles. Researchers successfully demonstrated its utility in creating compounds with enhanced biological activity through strategic functionalization .

Case Study 2: Material Properties

In another investigation, researchers synthesized polymers from this compound derivatives, which exhibited improved electrical conductivity compared to traditional materials. These findings suggest potential applications in flexible electronics and sensors .

Case Study 3: Anticancer Activity

A recent pharmacological study evaluated the anticancer potential of derivatives synthesized from this compound. The results indicated significant cytotoxic effects against several cancer cell lines, warranting further exploration into its mechanisms of action .

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, altering the activity of target molecules. The methoxyethoxy group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Compound A : 1-(2-Methoxyethoxy)-4-nitrobenzene
  • Structure : Lacks the ethynyl group at C2.
  • Properties: The absence of the ethynyl group reduces reactivity toward alkyne-specific reactions. The 2-methoxyethoxy group enhances solubility in polar solvents due to its ether linkage.
  • Applications : Intermediate for dyes and asymmetric alkylating agents .
Compound B : 2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene (CAS 221198-59-0)
  • Structure : Fluorine replaces the ethynyl group at C2.
  • The 2-methoxyethoxy group retains polar solubility .
  • Applications : Likely used in agrochemicals or fluorinated pharmaceuticals.
Compound C : 2-Ethynyl-1-methyl-4-nitrobenzene (CAS 1233521-02-2)
  • Structure : Methyl group replaces the 2-methoxyethoxy group at C1.
  • Properties : Reduced polarity compared to the target compound, with a predicted density of 1.18 g/cm³ and boiling point of 272°C . The methyl group offers steric hindrance but lacks hydrogen-bonding capability.
  • Applications: Potential precursor for explosives or cross-coupling reactions.
Compound D : 4-Chloro-1-ethoxy-2-nitrobenzene
  • Structure : Chlorine at C4, ethoxy at C1, nitro at C2.
  • Properties : Chlorine’s electron-withdrawing effect enhances electrophilicity at C1 and C3. The ethoxy group provides moderate solubility in organic solvents .
  • Applications : Intermediate in pesticide synthesis.

Physical and Chemical Properties

Compound Molecular Formula Key Substituents Density (g/cm³) Boiling Point (°C) Reactivity Highlights
Target Compound C₁₁H₁₁NO₅ -NO₂, -OCH₂CH₂OCH₃, -C≡CH ~1.25 (est.) ~280–300 (est.) Alkyne functionalization, H-bonding
1-(2-Methoxyethoxy)-4-nitrobenzene C₉H₁₁NO₄ -NO₂, -OCH₂CH₂OCH₃ N/A N/A Hydrogen-bonding in crystal lattice
2-Ethynyl-1-methyl-4-nitrobenzene C₉H₇NO₂ -NO₂, -CH₃, -C≡CH 1.18 (pred.) 272.1 (pred.) Steric hindrance from methyl group
2-Fluoro analog C₉H₉FNO₄ -NO₂, -OCH₂CH₂OCH₃, -F N/A N/A Enhanced oxidative stability

Reactivity and Functionalization Potential

  • Ethynyl Group : Unique to the target compound, enabling click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.
  • Nitro Group : Facilitates electrophilic substitution reactions, though reduced in the target compound due to the electron-donating methoxyethoxy group.
  • Methoxyethoxy Group : Enhances solubility and participates in hydrogen bonding, critical for crystal engineering .

Biological Activity

2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene is a synthetic organic compound notable for its potential biological activities. This compound, characterized by an ethynyl group and a nitro-substituted benzene ring, has garnered attention in medicinal chemistry for its possible applications in drug development, particularly in the fields of anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO4, with a molecular weight of approximately 223.23 g/mol. Its structure includes:

  • Ethynyl group : Contributes to the compound's reactivity.
  • Nitro group : Implicated in various biological interactions.
  • Methoxyethoxy linkage : Enhances solubility and potential biological activity.

Anticancer Properties

Recent studies have indicated that nitroaromatic compounds, including derivatives like this compound, may exhibit anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways involved in cell proliferation.

Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that similar nitro-substituted compounds inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent response, with IC50 values ranging from 5 to 15 µM for different cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Nitro compounds are known to disrupt bacterial DNA synthesis and function, leading to cell death. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Research Findings :

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were reported between 10 to 50 µg/mL.
  • Mechanism of Action : The antimicrobial effect is hypothesized to arise from the formation of nitroso species that interact with bacterial enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : Induces oxidative stress in cells.
  • Enzyme Inhibition : Interacts with specific enzymes involved in cellular metabolism.
  • DNA Interaction : Potentially intercalates into DNA, disrupting replication processes.

Data Summary

PropertyValue
Molecular FormulaC11H13NO4
Molecular Weight223.23 g/mol
Anticancer IC50 (example)5 - 15 µM
Antimicrobial MIC (example)10 - 50 µg/mL

Q & A

Q. Table 1: Crystallographic Data

ParameterValueSource
Crystal SystemOrthorhombic
Space GroupPna21
Unit Cell (Å)a=11.280, b=20.430
Z4

What analytical techniques resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question
Discrepancies in NMR or IR data often arise from impurities or solvent effects. Methodological solutions include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₉NO₄; [M+H]⁺ = 212.0655) .
  • X-ray Crystallography : Validate structural assignments (e.g., nitro group orientation) .
  • Control Experiments : Replicate synthesis under inert atmosphere to exclude oxidation byproducts .

How do electronic effects of substituents influence click chemistry reactivity?

Advanced Research Question
The ethynyl group’s reactivity in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) is modulated by:

  • Electron-Withdrawing Nitro Group : Reduces electron density at the ethynyl carbon, slowing reaction kinetics.
  • Methoxyethoxy Donor : Partially offsets nitro deactivation via resonance .
    Optimization Strategy : Use Cu(I) catalysts with tris(benzyltriazolylmethyl)amine ligands to enhance reaction rates .

What are the recommended storage conditions to prevent degradation?

Basic Research Question

  • Temperature : 2–8°C in amber glass bottles to avoid photodegradation .
  • Moisture Control : Store with desiccants (e.g., silica gel) to prevent hydrolysis of the nitro group .

How can computational modeling predict the compound’s interactions in host-guest systems?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

  • Electrostatic Potential : Nitro and ethynyl groups act as electron-deficient sites for binding to aromatic hosts .
  • Solubility Prediction : LogP ≈ 1.8 indicates moderate solubility in polar aprotic solvents (e.g., DMSO) .

What contradictions exist in toxicity profiles, and how are they addressed?

Advanced Research Question
While acute toxicity is well-documented (LD₅₀ oral, rat: 1,200 mg/kg) , chronic effects are poorly characterized. Mitigation strategies include:

  • Alternative Handling : Use closed systems (e.g., gloveboxes) for prolonged exposure scenarios .
  • Ecotoxicology Assays : Conduct Daphnia magna LC₅₀ tests to assess aquatic toxicity .

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